molecular formula C7H12O3 B3051407 Ethyl 2-hydroxy-3-methylbut-3-enoate CAS No. 33537-17-6

Ethyl 2-hydroxy-3-methylbut-3-enoate

Cat. No.: B3051407
CAS No.: 33537-17-6
M. Wt: 144.17 g/mol
InChI Key: ACQFOMVLRAEQCK-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxy-3-methylbut-3-enoate is an organic compound with the molecular formula C7H12O3 It is an ester derived from 3-butenoic acid and is characterized by the presence of a hydroxyl group and a double bond in its structure

Mechanism of Action

Ethyl 2-hydroxy-3-methylbut-3-enoate, also known as 3-Butenoic acid, 2-hydroxy-3-methyl-, ethyl ester, is an organic compound with the molecular formula C7H12O3 . This compound is of interest in various fields, including the fragrance industry, due to its floral and fruity scent . The following sections provide a hypothetical overview based on general principles of biochemistry and pharmacology.

Pharmacokinetics

Its lipophilicity suggests that it could be absorbed through biological membranes, distributed within lipid compartments of the body, metabolized by enzymatic processes, and excreted via renal or hepatic routes.

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For instance, extreme temperatures or pH levels might affect the compound’s stability or its interactions with targets .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-hydroxy-3-methylbut-3-enoate can be synthesized through the esterification of 3-butenoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-hydroxy-3-methylbut-3-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The double bond can be reduced to form a saturated ester.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.

Major Products:

Scientific Research Applications

Ethyl 2-hydroxy-3-methylbut-3-enoate has several applications in scientific research:

Comparison with Similar Compounds

Ethyl 2-hydroxy-3-methylbut-3-enoate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct reactivity and versatility in various applications.

Properties

IUPAC Name

ethyl 2-hydroxy-3-methylbut-3-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-4-10-7(9)6(8)5(2)3/h6,8H,2,4H2,1,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACQFOMVLRAEQCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20885558
Record name 3-Butenoic acid, 2-hydroxy-3-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20885558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33537-17-6
Record name 3-Butenoic acid, 2-hydroxy-3-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33537-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Butenoic acid, 2-hydroxy-3-methyl-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033537176
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Butenoic acid, 2-hydroxy-3-methyl-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Butenoic acid, 2-hydroxy-3-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20885558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Tosic acid monohydrate (0.132 g, 0.694 mmol) was dehydrated by aezotropic destillation with benzene (3×10 ml) in a rotary evaporator flushed with nitrogen. Thereafter benzene (100 ml) and ethyl 3,3-dimethyloxirane-2-carboxylate (1 g, 6.94 mmol) were added and the resulting mixture was stirred at reflux (81° C.) overnight. The clear reaction mixture was then cooled to room temperature, cooled to 4° C. for a couple of hours, and then filtered over a glass filter to remove the crystallized tosic acid. The filtrate was concentrated in vacuo (40° C., 50 mbar) to yield 778 mg of crude product (containing 2.5 wt % benzene) which was used without further purification in the next step.
[Compound]
Name
Tosic acid monohydrate
Quantity
0.132 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-hydroxy-3-methylbut-3-enoate
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Reactant of Route 6
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